Gefitinib

Description

Properties

IUPAC Name |

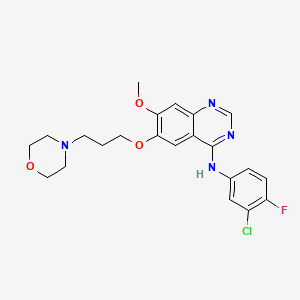

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041034 | |

| Record name | Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gefitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble (|

|

|

| Record name | Gefitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gefitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

184475-35-2 | |

| Record name | Gefitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gefitinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefitinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65743JHBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gefitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Screening of Gefitinib Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, screening, and biological evaluation of Gefitinib analogues. This compound, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small-cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2][3] The development of novel analogues aims to overcome acquired resistance, improve potency, and broaden the therapeutic window. This document details the synthetic strategies, experimental protocols for biological evaluation, and structure-activity relationship (SAR) data for recently developed this compound analogues.

Rationale for this compound Analogue Development

The clinical efficacy of this compound can be limited by the emergence of resistance, most commonly through the T790M mutation in the EGFR kinase domain, and by dose-limiting toxicities.[4] The design of new analogues focuses on several key strategies:

-

Overcoming Resistance: Modifying the core structure to inhibit mutated forms of EGFR.

-

Enhancing Potency: Increasing the binding affinity to the EGFR kinase domain.

-

Improving Selectivity: Reducing off-target effects to minimize toxicity.

-

Modulating Physicochemical Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthetic Strategies for this compound Analogues

The chemical synthesis of this compound analogues generally revolves around the 4-anilinoquinazoline core. Modifications are typically introduced at three primary positions: the quinazoline core, the 3-chloro-4-fluoroaniline moiety, and the 6- or 7-position side chain.

General Synthetic Approach

A common synthetic route starts from a substituted anthranilic acid derivative, which is cyclized to form the quinazoline ring system. Subsequent chlorination and nucleophilic aromatic substitution reactions allow for the introduction of the aniline moiety and the solubilizing side chain.[5][6][7]

A representative synthetic scheme for a series of 4-benzothienyl amino quinazoline analogues is outlined below.[5]

Scheme 1: Synthesis of 4-benzothienyl amino quinazoline analogues

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Emerging role of this compound in the treatment of non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of novel this compound analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8350029B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

Gefitinib's Interaction with Target Proteins: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Gefitinib to its target proteins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to this compound

This compound (marketed as Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, thereby inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways.[1][2][3] This targeted action makes it an effective treatment for certain types of non-small cell lung cancer (NSCLC), particularly those with activating mutations in the EGFR gene.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound has been extensively studied against its primary target, EGFR, as well as a range of other kinases to determine its selectivity. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity of this compound to EGFR and its Mutants

| Target Protein | Method | Affinity Metric | Value (nM) | Reference |

| EGFR (Wild-Type) | Biochemical Assay | IC50 | 0.41 | [5] |

| EGFR (Tyr1173 Phosphorylation) | Cellular Assay | IC50 | 37 | [6] |

| EGFR (Tyr992 Phosphorylation) | Cellular Assay | IC50 | 37 | [6] |

| EGFRvIII Mutant | Cellular Assay | IC50 | 263 | [6] |

Table 2: Cellular Potency of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Assay | IC50 (nM) | Reference |

| HCC827 | Exon 19 Deletion | Cell Viability | 13.06 | [7][8] |

| PC-9 | Exon 19 Deletion | Cell Viability | 77.26 | [7][8] |

| H3255 | L858R | Cell Viability | 3 | [8] |

| 11-18 | Not Specified | Cell Viability | 390 | [8] |

| H1975 | L858R + T790M | Cell Viability | >4000 | [8] |

| H1650 | Exon 19 Deletion | Cell Viability | >4000 | [8] |

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Table 3: Off-Target Kinase Inhibition Profile of this compound

| Off-Target Kinase | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | RICK (RIPK2) | In vitro kinase assay | ~50 |[4] | | GAK | In vitro kinase assay | ~90 |[4] | | ERBB4 | In silico docking | - |[9] | | PIM-1 | In silico docking | - |[9] | | MAPK10 | In silico docking | - |[9] | | CHK1 | In silico docking | - |[9] | | CHK2 | In silico docking | - |[9] |

Note: In silico docking studies predict potential binding but do not provide an IC50 value. These interactions require experimental validation.

Experimental Protocols

This section details the methodologies for key experiments used to determine the binding affinity and cellular effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[10]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24-72 hours.[10]

-

MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[10] For MTS, the reagent is directly added to the culture medium and does not require a solubilization step.

-

Absorbance Reading: Measure the absorbance at 490 nm (for MTT) or the appropriate wavelength for the MTS reagent using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[11]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust method for measuring kinase activity in a high-throughput format. They are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Protocol:

-

Reagent Preparation: Prepare the enzymatic buffer, substrate (e.g., biotinylated peptide), kinase, and ATP solutions. Also, prepare the detection reagents: a europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor).[12][13][14]

-

Enzymatic Reaction: In a 384-well plate, dispense the enzymatic buffer, substrate, and kinase. Add this compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).[12][13][15]

-

Detection: Stop the enzymatic reaction by adding a detection buffer containing EDTA and the HTRF detection reagents. Incubate for 1 hour at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.[12][13]

-

Signal Reading: Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the EGFR signaling pathway and the workflows of the experimental protocols described above.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflows for determining this compound's IC50 using cell-based and biochemical assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. resources.revvity.com [resources.revvity.com]

The Evolving Landscape of EGFR Inhibition: A Technical Guide to the Pharmacodynamics of Novel Gefitinib Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmacodynamics of novel Gefitinib derivatives. This compound, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the emergence of acquired resistance has necessitated the development of new derivatives with improved efficacy and broader activity against resistant cancer cells. This document summarizes key pharmacodynamic data, details essential experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Pharmacodynamic Data of Novel this compound Derivatives

The development of novel this compound analogues has focused on enhancing their anti-tumor activity and overcoming resistance mechanisms.[1] A significant number of these new compounds have demonstrated markedly increased cytotoxicity against various cancer cell lines compared to the parent compound.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for two promising series of this compound derivatives: 4-benzothienyl amino quinazolines and this compound-1,2,3-triazole derivatives.

Table 1: Cytotoxicity of 4-Benzothienyl Amino Quinazoline Analogues of this compound (IC50 in μM)

| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | K562 (Leukemia) | B16-F10 (Melanoma) |

| This compound | >50 | >50 | >50 | >50 | >50 | >50 |

| Compound 15 | 0.87 | 0.54 | 1.23 | 2.11 | 0.76 | 1.55 |

| Compound 17 | 0.65 | 0.48 | 0.98 | 1.87 | 0.62 | 1.21 |

Data synthesized from publicly available research on novel this compound analogues.

Table 2: Cytotoxicity of this compound-1,2,3-Triazole Derivatives (IC50 in μM)

| Compound | NCI-H1299 (Lung) | A549 (Lung) | NCI-H1437 (Lung) |

| This compound | 14.23 ± 0.08 | 20.44 ± 1.43 | 15.11 ± 0.05 |

| Compound 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |

| Compound 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |

Data extracted from a study on the in vitro antitumor activity of novel this compound-1,2,3-triazole derivatives.

Core Experimental Protocols

The evaluation of novel this compound derivatives relies on a series of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the ability of the this compound derivatives to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Analysis of EGFR Signaling Pathway Modulation: Western Blotting

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, such as Akt and ERK, upon treatment with the novel derivatives.

Protocol:

-

Cell Lysis: Treat cancer cells with the this compound derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Growth Inhibition Studies: Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are utilized to evaluate the in vivo efficacy of the novel this compound derivatives.

Protocol:

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549 or HCC827) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the this compound derivatives and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitoring: Monitor the body weight and general health of the mice as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Visualizing the Molecular Landscape and Experimental Processes

EGFR Signaling Pathway and the Action of this compound Derivatives

This compound and its derivatives act by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[2] This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2]

Caption: EGFR signaling pathway and the inhibitory action of novel this compound derivatives.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of novel this compound derivatives follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical experimental workflow for novel this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Gefitinib Treatment of A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial agent in the study of non-small cell lung cancer (NSCLC).[1][2][3] The A549 cell line, derived from a human lung adenocarcinoma, serves as a widely utilized in vitro model for NSCLC research.[4][5] These application notes provide detailed protocols for the culture of A549 cells and their treatment with this compound, along with methodologies for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Introduction to this compound and A549 Cells

This compound functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2][6] This action can impede cancer cell proliferation and induce apoptosis.[2][3] The A549 cell line is characterized by moderate EGFR expression and is known to be relatively resistant to EGFR inhibitors in standard monolayer cultures, though it shows sensitivity in anchorage-independent growth assays.[3][7]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound in A549 cells can vary depending on the experimental conditions, such as treatment duration and the specific assay used. Below is a summary of reported IC50 values.

| Parameter | Value | Cell Line | Treatment Duration | Assay | Reference |

| IC50 | 8.42 µM | A549 | Not Specified | Not Specified | [8] |

| IC50 | ~7.0 µM | A549 | 48 hours | MTT | [9] |

| IC50 | 32.0 ± 2.5 µM | A549 | Not Specified | MTT | [10] |

| IC50 | 4.471 µM | A549 | 72 hours | MTT | [11] |

| IC50 | 6.10 µM | A549 | 72 hours | MTT | [12] |

Signaling Pathway Overview

This compound's primary target is EGFR. Inhibition of EGFR blocks downstream signaling, most notably the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation.[8][13]

Caption: this compound inhibits EGFR, blocking the PI3K/AKT/mTOR pathway.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound on A549 cells involves several key stages, from initial cell culture to final data analysis.

Caption: General experimental workflow for this compound treatment of A549 cells.

Detailed Experimental Protocols

A549 Cell Culture

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS)[14]

-

Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Maintain A549 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and antibiotics.[4][14]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5][14]

-

Subculture the cells when they reach 80-90% confluency, typically every 3-4 days.[5][14]

-

To subculture, wash the cell monolayer with PBS, then add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.[4][5]

-

Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[5]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:9.[4]

This compound Preparation and Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete A549 growth medium

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with 0.1% DMSO) in all experiments.

Cell Viability Assessment (MTT Assay)

Materials:

-

96-well plates

-

A549 cells

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[15]

-

Microplate reader

Protocol:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[15][16]

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][12]

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.[16]

-

After the four-hour incubation with MTT, add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[15][16]

-

Incubate the plate overnight at room temperature in the dark.[15]

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

-

6-well plates

-

A549 cells

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).[12]

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer provided in the kit.[16]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]

-

Incubate the cells in the dark at room temperature for 15 minutes.[16]

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11] Studies have shown a dose-dependent increase in apoptosis in A549 cells treated with this compound.[17][18]

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

6-well or 10 cm plates

-

A549 cells

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-cleaved caspase-3, anti-Bcl-2, and anti-β-actin)[13][19]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed A549 cells and treat with this compound as described for other assays.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. This compound treatment is expected to decrease the phosphorylation of EGFR, AKT, and mTOR.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A549 Cell Subculture Protocol [a549.com]

- 5. nanopartikel.info [nanopartikel.info]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Human EGFR Knockout Cell Line-A549 (CSC-RT2588) - Creative Biogene [creative-biogene.com]

- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining Appropriate Gefitinib Concentrations for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate concentrations of Gefitinib for in vitro studies. This document summarizes effective concentration ranges in various cancer cell lines and provides detailed protocols for key experimental assays.

Introduction to this compound

This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It competitively blocks the ATP binding site on the EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[1][2][4] this compound's efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) and other cancers harboring activating mutations in the EGFR gene.[4][5]

Data Presentation: this compound Concentrations in In Vitro Assays

The effective concentration of this compound can vary significantly depending on the cancer cell line, the presence of EGFR mutations, and the specific in vitro assay being performed. The following tables summarize reported IC50 values and working concentrations for this compound in various contexts.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 Value | Reference |

| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | <1 µM (highly sensitive) | [6] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM | [7] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 10 µM | [6] |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R + T790M Mutation | 21.461 µM | [8] |

| HT-29 | Colon Cancer | Wild-Type | 21.4331 µM | [8] |

| HUTU-80 | Duodenal Cancer | Not Specified | 21.4336 µM | [8] |

| MCF10A | Breast (non-transformed) | EGF-driven | 20 nM | [8] |

| Bladder Cancer Lines | Bladder Cancer | Not Specified | 1.8 - 9.7 µM | [9] |

| Various Tumor Types | Various | Not Specified | Median: 3.98 µM | [9] |

Table 2: Recommended this compound Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Purpose | Reference |

| Cell Viability (MTT/MTS) | Various Lung Cancer | 0 - 10 µM | 72 - 96 hours | Determine IC50, assess cytotoxicity | [6][10] |

| Apoptosis (Annexin V) | PC-9R (this compound-resistant) | IC50 concentration | 24 - 72 hours | Quantify apoptotic cells | [11][12] |

| Western Blotting | BxPC-3, A431, TNBC lines | 0.1 - 10 µM | 2 - 24 hours | Analyze protein phosphorylation/expression | [13][14][15] |

| Colony Formation | NR6M | 0.1 - 2 µM | Not Specified | Assess long-term proliferative capacity | [8] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4] this compound blocks this initial phosphorylation step.

Experimental Workflow for In Vitro this compound Studies

A typical workflow for evaluating the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, apoptosis, and specific signaling pathways.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell line of interest

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/ml in PBS)[6]

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 180-200 µl of medium.[16][17]

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. Add 10-20 µl of the drug solutions to the respective wells.[6][17] Include a vehicle control (DMSO) and a no-treatment control.

-

Add 20 µl of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[6][18]

-

Carefully remove the medium and add 130-180 µl of DMSO to each well to dissolve the formazan crystals.[17][18]

-

Shake the plate for 15 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][19]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Annexin-binding buffer

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Protocol:

-

Seed 2.5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[11]

-

Treat the cells with this compound (e.g., at the predetermined IC50 concentration) for 24 to 72 hours.[11][12] Include appropriate controls.

-

Harvest the cells, including any floating cells, and wash them with ice-cold PBS.[12]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/ml.[20]

-

Add Annexin V-FITC and PI to 100 µl of the cell suspension.[20]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[12][20]

-

Add 400 µl of 1X Annexin-binding buffer to each sample.[20]

-

Analyze the stained cells by flow cytometry as soon as possible.[20] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

3. Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells and grow them to 70-80% confluency.

-

Serum-starve the cells for 24 hours if investigating EGF-stimulated phosphorylation.[6]

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for 2 to 24 hours.[13][14]

-

If applicable, stimulate the cells with EGF (e.g., 10 ng/ml) for 5 minutes.[6]

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[13]

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize to the total protein or a loading control.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. The in vitro effect of this compound ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V/PI Apoptosis Assay [bio-protocol.org]

- 12. 2.3. Apoptotic Assay by Flow Cytometry [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Cell Signaling Technology [cellsignal.com]

- 15. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell viability through MTT assay [bio-protocol.org]

- 17. MTT assay [bio-protocol.org]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

Application Notes and Protocols for Gefitinib Dosing in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a selective inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB-1.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor.[1][2] This action blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] this compound has shown particular efficacy in non-small cell lung cancer (NSCLC) models with activating mutations in the EGFR gene.[2][4]

Caption: this compound inhibits EGFR signaling pathway.

Data Presentation: this compound Dosing Regimens in Mouse Xenograft Models

The following tables summarize quantitative data from various studies on this compound dosing in mouse xenograft models.

Table 1: Daily Dosing Regimens

| Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Vehicle | Duration | Outcome |

| A431 | Nude | 100 | Intragastric | Sterile Water | 14 days | Tumor volume decreased or remained stable[5] |

| A549 | Nude | 100 | Intragastric | Sterile Water | 14 days | No significant difference in tumor volume compared to control[5] |

| H3255-Luciferase | Nude | 40 | Oral Gavage | Corn Oil | 20 days | Less effective than weekly dosing at inhibiting tumor growth[6] |

| 22B | Nude | 80 | Intraperitoneal | DMSO | 6 doses (daily) | No observable effect on tumor proliferation[7] |

| A549 | Nude | 80 | Intraperitoneal | DMSO | 14+ days | Significant reduction in tumor size starting from day 4[7] |

| EGFR-mutated lung cancer | Nude | 15 and 50 | Not specified | Not specified | >1 month | Both doses induced tumor shrinkage, but regrowth occurred in the low-dose group[8] |

| PC-9 | Nude | 50, 100, 200 | Not specified | Not specified | Not specified | Dose-dependent increase of this compound in blood, brain, and CSF[9] |

Table 2: Intermittent/Weekly Dosing Regimens

| Cell Line | Mouse Strain | Dose (mg/kg) | Administration Schedule | Administration Route | Vehicle | Duration | Outcome |

| H3255-Luciferase | Nude | 200 | Once every 5 days | Oral Gavage | Corn Oil | 20 days | Greater tumor growth inhibition than daily dosing[6] |

| Lung AD Model | AJ/p53val135/wt | Not specified | Weekly or weekly intermittent | Not specified | Not specified | Not specified | Significant inhibition of tumor load[10][11] |

| PC9 and HCC827 | Nude | 3 µM | Twice per week | Intraperitoneal | Not specified | 10 weeks | Development of this compound-resistant tumors[12] |

Experimental Protocols

Protocol 1: General Workflow for this compound Efficacy Study in a Subcutaneous Xenograft Model

Caption: General workflow for a xenograft study.

Protocol 2: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound for oral or intraperitoneal administration to mice.

Materials:

-

This compound powder

-

Vehicle:

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure (Example using Corn Oil):

-

Weigh the required amount of this compound powder based on the desired dose and number of animals.

-

Transfer the powder to a sterile conical tube.

-

Add the calculated volume of corn oil to the tube.

-

Vortex the mixture vigorously until a uniform suspension is achieved. For compounds that are difficult to suspend, brief sonication may be applied.

-

Prepare the formulation fresh daily before administration to ensure stability.

Protocol 3: Subcutaneous Xenograft Tumor Model and this compound Treatment

Objective: To establish a subcutaneous tumor model and evaluate the anti-tumor efficacy of this compound.

Materials and Animals:

-

Human cancer cell line (e.g., H3255-Luciferase, A431, A549)[5][6]

-

Immunocompromised mice (e.g., Nude, SCID)

-

Matrigel (optional, can enhance tumor take rate)[6]

-

This compound formulation

-

Calipers or bioluminescence imaging system

-

Sterile syringes and needles

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells by trypsinization and wash with sterile PBS.

-

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 v/v) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[6]

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[5]

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Tumor Volume = 0.52 × length × width².[6]

-

For luciferase-expressing cell lines, bioluminescence imaging can be used to monitor tumor burden.[6]

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomly assign mice to treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the chosen dosing schedule (e.g., daily oral gavage of 40 mg/kg or once every 5 days at 200 mg/kg).[6]

-

-

Efficacy Evaluation:

Protocol 4: Western Blot Analysis of EGFR Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets in tumor tissue.

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Homogenize the tumor tissue in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. .

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between the treatment and control groups. Weekly dosing of this compound has been shown to cause a greater reduction in p-EGFR, p-ERK, and p-AKT compared to daily dosing.[6][10][11]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Monitoring response to this compound in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of weekly or daily dosing regimen of this compound in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Lower this compound dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor-mutated lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic study of this compound in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Establishing Gefitinib-Resistant Cell Lines with T790M Mutation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib, is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of this resistance is the acquisition of a secondary mutation in the EGFR gene, T790M, which is a substitution of threonine (T) with methionine (M) at position 790 of exon 20.[1][2][3] This "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the efficacy of ATP-competitive inhibitors like this compound.[1][3] The development of in vitro models of this compound resistance harboring the T790M mutation is crucial for studying the underlying biological mechanisms and for the preclinical evaluation of next-generation EGFR inhibitors.

This document provides detailed protocols and application notes for establishing and characterizing this compound-resistant NSCLC cell lines with the T790M mutation.

Data Presentation

Table 1: Characteristics of Parental and this compound-Resistant NSCLC Cell Lines

| Cell Line | Parental IC50 for this compound (μM) | Resistant IC50 for this compound (μM) | Fold Resistance | T790M Mutation Frequency (%) | Reference |

| PC-9 | 0.02 | ~8 | 400 | Not specified | [4] |

| PC-9/GRc | Not specified | 17.8 ± 1.2 | Not specified | ~20 | [5][6] |

| PC-9/GRi | Not specified | 15.8 ± 1.3 | Not specified | 8.0 (at 1.0 μM this compound) | [5][6] |

| NCI-H1975 | Not specified | Not specified (parental line already has T790M) | 2.009 (NCI-H1975/GR vs. parental) | Not specified (parental line already has T790M) | [7][8] |

| PC9 (CRISPR) | Not specified | Not specified | Not specified | 39 (clone 3-2), 51 (clone 3-14) | [9] |

| H1650 | 31.0 ± 1.0 | 50.0 ± 3.0 | ~1.6 | 0 (in H1650GR) | [10] |

Note: IC50 values and fold resistance can vary between studies due to different experimental conditions and assays used.

Signaling Pathways

The T790M mutation in EGFR leads to sustained activation of downstream signaling pathways despite the presence of first-generation EGFR TKIs. The primary pathways involved are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.

Caption: EGFR signaling pathway with the T790M mutation, conferring resistance to this compound.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Dose Escalation

This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.[11][12][13]

Materials:

-

Parental NSCLC cell line (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Determine the initial IC50 of this compound: Culture the parental cells and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC50.

-

Monitoring and Maintenance: Monitor the cells daily. Initially, a significant number of cells will die. Replace the medium with fresh this compound-containing medium every 3-4 days.

-

Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and double the concentration of this compound.

-

Iterative Process: Repeat step 4, gradually increasing the this compound concentration. This process can take several months. The cells that survive and proliferate at each stage are selected and expanded.[11][12]

-

Establishment of Resistant Line: A resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., 1-10 μM).

-

Characterization:

-

IC50 Determination: Perform a dose-response assay on the resistant cell line to determine its IC50 for this compound and compare it to the parental line. A significant increase in IC50 confirms resistance.[11][12]

-

T790M Mutation Analysis: Extract genomic DNA from the resistant and parental cell lines. Analyze for the T790M mutation using methods such as Sanger sequencing, pyrosequencing, or digital droplet PCR (ddPCR).[9]

-

Protocol 2: Establishment of this compound-Resistant Cell Lines by Intermittent Exposure

This method involves exposing cells to this compound for a defined period, followed by a recovery period in drug-free medium.[6][7][8]

Materials:

-

Same as Protocol 1.

Procedure:

-

Determine the initial IC50 of this compound: As in Protocol 1.

-

Intermittent Treatment:

-

Expose the parental cells to this compound at a concentration around the IC50 for a fixed duration (e.g., 72 hours).[6]

-

After the exposure period, wash the cells with PBS and replace the medium with fresh, drug-free medium.

-

-

Recovery and Re-exposure: Allow the cells to recover and proliferate until they reach a similar growth rate to the parental cells.[6] Then, re-expose them to the same or a slightly higher concentration of this compound.

-

Dose Escalation: Gradually increase the concentration of this compound in subsequent exposure cycles.

-

Establishment and Characterization: The establishment and characterization of the resistant cell line are performed as described in Protocol 1.

Protocol 3: Generation of T790M Mutant Cell Lines using CRISPR/Cas9

This protocol allows for the direct introduction of the T790M mutation into a this compound-sensitive cell line.[9]

Materials:

-

Parental NSCLC cell line (e.g., PC-9)

-

CRISPR/Cas9 components (sgRNA targeting EGFR exon 20, Cas9 nuclease)

-

Single-stranded oligodeoxynucleotide (ssODN) donor template containing the T790M mutation

-

Electroporation system

-

This compound for selection

Procedure:

-

Design and Synthesize CRISPR Components: Design an sgRNA to target the specific region in EGFR exon 20 where the T790M mutation occurs. Synthesize the sgRNA and the ssODN donor template.

-

Transfection: Co-transfect the parental cells with the Cas9 protein, sgRNA, and the ssODN donor template using electroporation.[9]

-

Recovery: Culture the transfected cells in standard medium for a recovery period (e.g., 7 days).[9]

-

Selection: Add this compound to the culture medium at a concentration that is lethal to the parental cells (e.g., 1 μM) to select for cells that have successfully incorporated the T790M mutation.[9]

-

Clonal Expansion: After a period of selection (e.g., 2 weeks), isolate and expand single-cell clones.

-

Verification: Screen the individual clones for the T790M mutation using genomic DNA sequencing.

-

Characterization: Characterize the this compound resistance of the confirmed T790M-positive clones by determining their IC50 values.

Experimental Workflow

Caption: General workflow for generating and characterizing this compound-resistant cell lines.

Conclusion

The protocols outlined in this document provide a comprehensive guide for establishing and characterizing this compound-resistant NSCLC cell lines with the T790M mutation. These in vitro models are invaluable tools for investigating the mechanisms of drug resistance, identifying novel therapeutic targets, and evaluating the efficacy of next-generation T790M-targeting inhibitors. Careful execution of these protocols and thorough characterization of the resulting cell lines will ensure the generation of reliable and clinically relevant models for cancer research and drug development.

References

- 1. T790M - Wikipedia [en.wikipedia.org]

- 2. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologypro.esmo.org [oncologypro.esmo.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and biological characteristics of acquired this compound resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming acquired resistance of this compound in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

Application Note: Western Blot Protocol for Analyzing p-EGFR Inhibition by Gefitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[4][5]

Gefitinib is a selective EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the EGFR kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling.[6][7] Western blotting is a widely used technique to assess the efficacy of inhibitors like this compound by measuring the phosphorylation status of EGFR (p-EGFR) in treated cells.[8][9] This document provides a detailed protocol for performing a Western blot to quantify the reduction in EGFR phosphorylation at specific tyrosine residues following this compound treatment.

EGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for this compound. Ligand binding (e.g., EGF) induces receptor dimerization and autophosphorylation, which recruits adaptor proteins like GRB2 and SHC, activating the RAS-MAPK and PI3K-AKT pathways to promote cell proliferation and survival.[1][3] this compound inhibits the initial autophosphorylation step, thereby blocking all downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment, lysis, and subsequent Western blot analysis to detect p-EGFR and total EGFR.

1. Materials and Reagents

-

Cell Lines: EGFR-expressing cancer cell lines (e.g., A431, H358R, A549R).[9][10]

-

Culture Medium: As recommended for the specific cell line.

-

Reagents:

-

Antibodies:

-

Primary Antibody: Rabbit anti-p-EGFR (e.g., Tyr1173 or Tyr1068), typical dilution 1:1,000.[8][14]

-

Primary Antibody: Rabbit or Mouse anti-total-EGFR, typical dilution 1:1,000.[6][8]

-

Primary Antibody: Loading control (e.g., anti-β-actin), typical dilution 1:10,000 - 1:40,000.[8]

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, typical dilution 1:2,000 - 1:10,000.

-

-

Western Blotting Supplies:

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x or 2x).

-

SDS-PAGE gels (8% acrylamide recommended for EGFR, ~175 kDa).[13]

-

PVDF membrane (0.45 µm recommended).

-

Transfer buffer (Tris-Glycine with 10-20% methanol).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as its casein content can cause high background with phospho-antibodies.[11]

-

Enhanced Chemiluminescence (ECL) substrate.

-

2. Cell Culture and Treatment

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours before treatment to reduce basal EGFR activation.

-

Pre-treat cells with this compound at the desired concentration (e.g., 0.1–10 µM) for 2 hours.[6][10] Include a vehicle control (DMSO).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[6][7] Include an unstimulated control.

-

Prepare the following experimental groups:

-

Untreated Control (serum-starved).

-

EGF stimulation only.

-

This compound pre-treatment followed by EGF stimulation.

-

This compound only.

-

3. Cell Lysis and Protein Quantification

-

Immediately after treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[12]

-

Aspirate PBS completely and add 100-150 µL of ice-cold lysis buffer (with fresh inhibitors) per well of a 6-well plate.[12]

-

Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microfuge tube.[12]

-

Incubate on ice for 20-30 minutes to ensure complete lysis.

-

Centrifuge the lysate at ~17,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (clarified lysate) to a new tube. This is the protein extract.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[12]

4. SDS-PAGE and Western Blotting

-

Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of total protein per lane into an 8% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), a wet transfer at 50V for 2 hours at 4°C is recommended.[13]

-

Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunodetection

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1,000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5,000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.[7]

Experimental Workflow

The following diagram provides a visual summary of the Western blot protocol.

Caption: A step-by-step workflow for p-EGFR Western blot analysis.

Expected Results and Data Presentation

Successful execution of this protocol should demonstrate a strong p-EGFR signal in the EGF-stimulated sample and a significantly reduced or absent signal in the sample pre-treated with this compound.[7][9] Total EGFR levels should remain relatively constant across all lanes, although some downregulation after EGF stimulation may be observed.[9] The loading control (β-actin) should show equal intensity in all lanes.

Caption: Logical flow from this compound treatment to the expected result.

Data Presentation

Quantitative analysis can be performed by measuring the band intensity (densitometry) of the Western blots. The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control to account for any variations in protein loading.

Table 1: Densitometric Analysis of p-EGFR Levels

| Treatment Group | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | β-actin Intensity (Arbitrary Units) | Normalized p-EGFR / Total EGFR Ratio | Fold Change vs. EGF Only |

| Untreated Control | 150 | 10,000 | 25,000 | 0.015 | 0.02 |

| EGF (100 ng/mL) | 8,500 | 9,800 | 24,500 | 0.867 | 1.00 |

| This compound (1 µM) + EGF | 450 | 9,900 | 24,800 | 0.045 | 0.05 |

Data are representative. Actual values will vary based on cell line, antibody efficacy, and experimental conditions.[9][15]

References

- 1. ClinPGx [clinpgx.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stratech.co.uk [stratech.co.uk]

- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Cell lysate preparation, Western blotting, and densitomeric analysis [bio-protocol.org]

- 15. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Preclinical Combination Therapy with Gefitinib and Radiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for preclinical studies investigating the synergistic effects of Gefitinib (an EGFR tyrosine kinase inhibitor) and ionizing radiation. The combination of these two modalities has shown promise in enhancing anti-tumor effects, particularly in non-small cell lung cancer (NSCLC).[1][2] This document outlines the underlying mechanisms, key experimental methodologies, and expected outcomes to guide researchers in this field.

Introduction

This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various solid tumors and plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[3][4] Ionizing radiation, a cornerstone of cancer treatment, induces DNA damage, primarily double-strand breaks (DSBs), leading to cell death.[1] Preclinical evidence strongly suggests that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of radiation.[1][2][5]

The primary mechanisms by which this compound enhances radiation response include:

-

Inhibition of EGFR Signaling: Radiation can paradoxically activate EGFR and its downstream pro-survival signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways.[6][7][8] this compound blocks this activation, thereby preventing radiation-induced resistance.[9]

-